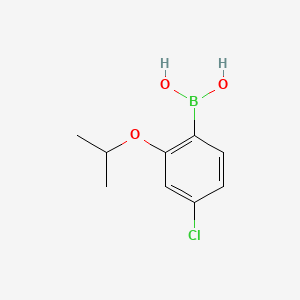

4-Chloro-2-isopropoxyphenylboronic acid

説明

4-Chloro-2-isopropoxyphenylboronic acid: is an organoboron compound that is widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a chlorine atom and an isopropoxy group. The molecular formula of this compound is C9H12BClO3, and it has a molecular weight of 214.46 g/mol .

準備方法

Synthetic Routes and Reaction Conditions: 4-Chloro-2-isopropoxyphenylboronic acid can be synthesized through various methods. One common approach involves the reaction of 4-chloro-2-isopropoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis to yield the desired boronic acid . The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and reagent concentrations .

化学反応の分析

Types of Reactions: 4-Chloro-2-isopropoxyphenylboronic acid primarily undergoes reactions typical of boronic acids, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate are employed.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

Suzuki-Miyaura Coupling: The major products are biaryl compounds.

Oxidation: Phenols or quinones are typically formed.

Substitution: Substituted phenyl derivatives are obtained.

科学的研究の応用

Medicinal Chemistry

Anticancer Agents

Boronic acids are known for their ability to interact with biomolecules, making them valuable in drug discovery. 4-Chloro-2-isopropoxyphenylboronic acid has been studied as a potential scaffold for the development of anticancer agents. Research indicates that compounds derived from this boronic acid can inhibit proteasome activity, leading to apoptosis in cancer cells. For instance, derivatives of this compound have shown efficacy against various cancer cell lines, highlighting its potential as a lead compound for further development .

Diabetes Management

Another significant application of this compound is in the field of diabetes management. It has been investigated for its role in the development of glucose-sensing materials and insulin delivery systems. The compound's ability to form reversible covalent bonds with diols makes it suitable for creating glucose-responsive hydrogels that can release insulin in response to blood glucose levels .

Organic Synthesis

Cross-Coupling Reactions

this compound serves as an important reagent in cross-coupling reactions, particularly Suzuki-Miyaura coupling. This reaction enables the formation of carbon-carbon bonds between aryl halides and boronic acids, facilitating the synthesis of complex organic molecules. The unique structure of this boronic acid allows for high yields and selectivity in these reactions, making it a valuable tool for organic chemists .

Synthesis of Functionalized Aromatics

The compound is also utilized in the synthesis of functionalized aromatic compounds. Its reactivity can be harnessed to create various derivatives that are essential for developing new materials and pharmaceuticals. For example, it has been used to synthesize substituted phenols and other aryl compounds that are critical intermediates in organic synthesis .

Material Science

Polymer Chemistry

In material science, this compound is explored for its potential use in polymer chemistry. Its ability to form covalent bonds with hydroxyl groups allows it to be incorporated into polymer matrices, enhancing their properties such as thermal stability and mechanical strength. This application is particularly relevant in the development of smart materials that respond to environmental stimuli .

Nanomaterials

Research has also focused on using this boronic acid in the synthesis of nanomaterials. Its functionalization capabilities enable the creation of nanoparticles with tailored properties for applications in drug delivery and imaging. The incorporation of this compound into nanocarriers can improve their stability and biocompatibility, making them suitable for biomedical applications .

Case Studies

作用機序

The mechanism of action of 4-Chloro-2-isopropoxyphenylboronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The coupled product is formed, and the palladium catalyst is regenerated.

類似化合物との比較

- 4-Chlorophenylboronic acid

- 2-Isopropoxyphenylboronic acid

- 4-Isopropoxyphenylboronic acid

Comparison: 4-Chloro-2-isopropoxyphenylboronic acid is unique due to the presence of both a chlorine atom and an isopropoxy group on the phenyl ring. This dual substitution can influence its reactivity and selectivity in chemical reactions compared to other boronic acids .

生物活性

4-Chloro-2-isopropoxyphenylboronic acid (C10H12BClO3) is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and significant research findings.

This compound features a boron atom bonded to an aromatic ring containing chlorine and isopropoxy substituents. The presence of these functional groups can influence its reactivity and interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:

- Enzyme Inhibition : Boronic acids are known to inhibit proteasome activity by binding to the active site of proteasome subunits, leading to the accumulation of regulatory proteins and subsequent apoptosis in cancer cells.

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties, potentially through disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Properties

Several studies have explored the anticancer effects of boronic acids, including derivatives like this compound. For instance, a study demonstrated that boronic acids can induce apoptosis in various cancer cell lines by modulating the proteasome pathway.

Table 1: Summary of Anticancer Studies Involving Boronic Acids

| Study Reference | Cancer Type | Mechanism | Result |

|---|---|---|---|

| Breast Cancer | Proteasome inhibition | Induced apoptosis | |

| Prostate Cancer | Cell cycle arrest | Reduced cell viability | |

| Leukemia | Apoptosis induction | Increased cell death |

Antimicrobial Activity

The antimicrobial potential of this compound has been investigated, particularly against resistant strains such as MRSA. Similar compounds have shown effectiveness in inhibiting biofilm formation and bacterial growth, suggesting that this derivative may possess comparable properties .

Table 2: Antimicrobial Activity Studies

| Study Reference | Bacteria Targeted | Activity Type | Result |

|---|---|---|---|

| MRSA | Biofilm inhibition | Significant reduction in biofilm formation | |

| E. coli | Growth inhibition | Effective at low concentrations |

Case Studies

- Anticancer Activity in Breast Cancer Cells : A study involving various boronic acids, including this compound, showed significant inhibition of breast cancer cell proliferation through proteasome pathway modulation. The study reported a decrease in cell viability by over 50% at specific concentrations.

- MRSA Biofilm Inhibition : Another investigation focused on the antimicrobial properties of chlorinated phenylboronic acids against MRSA. The study found that these compounds could significantly reduce biofilm formation, which is critical for the survival and virulence of this pathogen .

特性

IUPAC Name |

(4-chloro-2-propan-2-yloxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BClO3/c1-6(2)14-9-5-7(11)3-4-8(9)10(12)13/h3-6,12-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIGSWKJVDNWHFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)Cl)OC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50681707 | |

| Record name | {4-Chloro-2-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256355-04-0 | |

| Record name | B-[4-Chloro-2-(1-methylethoxy)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-Chloro-2-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。